2,2-Dimethyloctanoic acid
Description
Properties
IUPAC Name |
2,2-dimethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNDGHRNXGEHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Record name | 2,2-DIMETHYL OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058356 | |
| Record name | 2,2-Dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dimethyl octanoic acid is a colorless liquid with a burning, rancid odor. Floats on water. (USCG, 1999) | |
| Record name | 2,2-DIMETHYL OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
29662-90-6 | |
| Record name | 2,2-DIMETHYL OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Dimethyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29662-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2-Dimethyloctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIMETHYLOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV14V52PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Protocol and Conditions
The synthesis begins with the preparation of 7-bromo-2,2-dimethylheptanoic acid, which serves as the Grignard precursor. Under inert nitrogen atmosphere, magnesium strips (2.4 g, 4 equivalents) react with 7-bromo-2,2-dimethylheptanoic acid (5.9 g, 25 mmol) in anhydrous tetrahydrofuran (THF, 80 mL). The initiation of the Grignard reagent is facilitated by trace iodine, with the reaction proceeding at room temperature for 3–4 hours.
Subsequently, 8-oxa-2,2-dimethyloctanoic acid (3.7 g, 20 mmol) dissolved in THF (50 mL) is added dropwise to the Grignard solution at −5°C to 0°C. The mixture is stirred for 3–4 hours at this temperature before warming to room temperature for an additional 1–2 hours. Quenching with saturated ammonium chloride solution followed by acidification to pH 4–5 with dilute hydrochloric acid yields the crude product. Purification via ethyl acetate extraction and recrystallization from ethanol affords this compound as a white solid (5.3 g, 77% yield).
Key Data:
Optimization Insights
-
Temperature Control : Maintaining sub-zero temperatures during Grignard addition minimizes side reactions such as enolization or ketone formation.
-
Solvent Choice : THF’s polarity and boiling point (66°C) ensure optimal reagent solubility while allowing mild heating for reaction completion.
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Purification : Recrystallization from ethanol eliminates residual magnesium salts and byproducts, achieving >98% purity as confirmed by HPLC.
Alkylation of Ethyl Isobutyrate
An alternative route, disclosed in US3674836, employs alkylation of ethyl isobutyrate under strongly basic conditions. This method avoids Grignard reagents, offering a simpler setup for laboratories lacking anhydrous facilities.
Synthetic Procedure
Ethyl isobutyrate (5.8 g, 50 mmol) is dissolved in THF (60 mL) and cooled to −40°C. Lithium diisopropylamide (LDA, 1 M in THF, 55 mL, 55 mmol) is added dropwise to deprotonate the ester, forming a stabilized enolate. After 30 minutes, 2-(5-bromo-n-pentyl)-1,3-dioxolane (11.2 g, 50 mmol) in THF (50 mL) is introduced, and the reaction is warmed to 20°C for 3–4 hours.
Workup involves quenching with aqueous potassium hydroxide (2.8 g, 50 mmol) to hydrolyze the ester, followed by acidification to pH 3–4 with concentrated HCl. Continuous stirring for 2–3 hours ensures complete protonation of the carboxylate. Liquid-liquid extraction with ethyl acetate and solvent evaporation yields 8-oxa-2,2-dimethyloctanoic acid as a yellow oil (6.1 g, 65.6% yield), which is subsequently reduced to the target acid via catalytic hydrogenation.
Key Data:
-
Intermediate Characterization : 8-Oxa-2,2-dimethyloctanoic acid (EI-MS: m/z 187 [M+H]⁺)
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Yield Optimization : Excess LDA (1.1 equivalents) prevents enolate aggregation, enhancing alkylation efficiency.
Comparative Analysis of Methodologies
The table below contrasts the two methods in terms of critical parameters:
Advantages and Limitations
-
Grignard Method : Higher yield and purity make it suitable for industrial production, but strict anhydrous conditions and magnesium handling pose safety challenges.
-
Alkylation Method : Avoids pyrophoric reagents, simplifying setup, but lower intermediate yield and additional reduction steps increase operational costs.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
2,2-Dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include ketones, alcohols, and acid chlorides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Metabolic Studies
Research has shown that 2,2-dimethyloctanoic acid undergoes biological oxidation, leading to the formation of various metabolites. In a study involving rats, administration of this compound resulted in significant urinary excretion of labeled polar metabolites, demonstrating its metabolic pathways and potential as a tracer in biochemical studies .
Metabolites Identified :
- 2,2-Dimethyl-7-ketooctanoate
- 2,2-Dimethyl-7-hydroxyoctanoate
- 2,2-Dimethyladipate
This metabolic profiling is crucial for understanding fatty acid metabolism and its implications in nutrition and health.
Toxicological Research
Toxicology studies have evaluated the safety profile of this compound. It has been included in assessments alongside other fatty acids to determine its no-observed-adverse-effect level (NOAEL). In one study, it was administered to rats at doses up to 700 mg/kg/day without significant adverse effects observed, suggesting a favorable safety profile compared to its analogs .
Key Findings :
- NOAEL established at 700 mg/kg/day.
- Comparison with other fatty acids indicates lower toxicity.
Chemical Synthesis and Industrial Applications
This compound serves as an intermediate in the synthesis of various chemical products. Its derivatives are utilized in:
- Surface Coatings : Used as a component in paints and coatings due to its chemical stability.
- Polymerization Initiators : Acts as a catalyst or initiator in polymer chemistry.
- Metalworking Fluids : Neutralized forms are employed in lubricants and coolants for metalworking processes .
Case Study 1: Metabolic Pathway Analysis
In a controlled experiment, rats were administered radioactive this compound to trace its metabolic fate. The study revealed that approximately 45% of the administered dose was recovered in urine within 24 hours, indicating significant metabolism and excretion pathways .
Case Study 2: Toxicity Assessment
A systematic review was conducted comparing the toxicity profiles of various fatty acids, including this compound. The findings highlighted its relatively low toxicity compared to structurally similar compounds like valproic acid . This assessment supports its potential use in pharmaceuticals and food additives.
Mechanism of Action
The mechanism of action of 2,2-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including esterification and amidation. These reactions are crucial for the formation of complex molecules in biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,3-Dimethyloctanoic Acid
- Molecular Formula: C₁₀H₂₀O₂ (same as 2,2-dimethyloctanoic acid)
- Boiling Point: 142.28°C (1 mmHg), significantly lower than this compound (160°C at 1 mmHg) .
- Key Difference : The methyl groups at the 2,3-positions reduce steric hindrance compared to the 2,2-isomer, leading to lower boiling points due to weaker intermolecular forces .
2,4-Dimethyloctanoic Acid
- Molecular Formula : C₁₀H₂₀O₂
- Branching Impact: The asymmetric branching (2,4-positions) likely enhances solubility in nonpolar solvents compared to the 2,2-isomer, though specific data are unavailable .
Chain-Length Analogues
Octanoic Acid (Caprylic Acid)
- Molecular Formula : C₈H₁₆O₂
- Boiling Point: 239.7°C (760 mmHg), lower than this compound due to the absence of branching .
- Applications: Widely used in food preservation and pharmaceuticals, contrasting with this compound’s industrial uses .
- Toxicity: Less toxic (LD₅₀ >5,000 mg/kg in rats) compared to this compound (LD₅₀ >3,640 mg/kg in rabbits) .
Decanoic Acid (Capric Acid)
- Molecular Formula : C₁₀H₂₀O₂
- Boiling Point: 270°C (760 mmHg), slightly higher than this compound.
- Biodegradability: Linear structure allows higher biodegradability (log Kow: 4.09) compared to this compound (log Kow: 3.83) .
Derivatives and Salts
Neodecanoic Acid Metal Salts
2,2-Dimethyloctanoyl Chloride
- Synthesis : Reacts exothermically with alcohols to form esters, with higher reactivity than linear acyl chlorides due to electron-withdrawing methyl groups .
Physicochemical and Toxicological Data Comparison
Key Research Findings
Branching Effects : The 2,2-dimethyl configuration increases thermal stability and reduces biodegradability compared to linear isomers, making it suitable for high-temperature industrial applications .
Toxicity Profile : While less acutely toxic than many linear acids, its low biodegradability raises environmental concerns, necessitating controlled disposal .
Industrial Utility : Its derivatives (e.g., Bi(III) salts) outperform linear analogues in catalysis due to enhanced steric and electronic properties .
Biological Activity
2,2-Dimethyloctanoic acid (DMOA) is a branched-chain fatty acid that has garnered interest in various biological and chemical research fields. This article explores its biological activity, including metabolic pathways, toxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula C₁₀H₂₀O₂. It is characterized by two methyl groups attached to the second carbon of an octanoic acid chain. This unique structure influences its biological interactions and metabolic pathways.
Metabolism and Biological Oxidation
Research indicates that DMOA undergoes significant metabolic transformations in vivo. A study conducted on rats demonstrated that the administration of DMOA resulted in the urinary excretion of several metabolites, including:
- 2,2-Dimethyladipic acid
- 2,2-Dimethyl-7-hydroxyoctanoic acid
- 2,2-Dimethyl-7-ketooctanoic acid
These metabolites suggest that DMOA is subjected to both omega and alpha-oxidation processes, indicating its potential for further biochemical reactions within the body .
Toxicity Studies
Toxicological assessments of DMOA have been conducted to evaluate its safety profile. A notable study reported a no-observed-adverse-effect level (NOAEL) of 700 mg/kg/day in repeated-dose toxicity studies in rats. Compared to its analogs like valproic acid, which is known for developmental toxicity, DMOA exhibited significantly lower toxicity levels, making it a candidate for further research into safer therapeutic options .
Case Study: Metabolic Pathways
In a detailed metabolic study on rats, researchers found that after administering DMOA, approximately 45% of the radioactive label was recovered in urine within 24 hours. This study highlighted the efficiency of DMOA metabolism and provided insights into its biotransformation pathways .
Research Findings on Related Compounds
Research on structurally related compounds has shown that fatty acids can influence cellular processes such as apoptosis and cell proliferation. For example, certain branched-chain fatty acids have been linked to anti-cancer properties through mechanisms involving cell cycle regulation and apoptosis induction . Although direct studies on DMOA are scarce, these findings suggest that it may also possess similar bioactive properties.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-dimethyloctanoic acid, and how can purity be validated?
- Methodology :
- Synthesis : The alkylation of triethylcarbinyl isobutyrate with the ethyleneketal of 6-bromo-α-hexanone yields a keto acid intermediate, which is hydrolyzed to this compound. Alternative methods include modifications by Hoi and Cogni .
- Purity Validation : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures purity. Column chromatography using hydrophobic kieselguhr and a chloroform-methanol-water solvent system effectively separates the compound from impurities .
Q. How can researchers determine the acute toxicity profile of this compound in animal models?
- Methodology :
- Dermal Exposure : Administer the compound in olive oil via gastric intubation to rats. Collect urine over 72 hours, acidify to pH 1 with H₂SO₄, and extract metabolites via ether. Radioactivity recovery (e.g., 45% in 24 hours) indicates metabolic conversion .
- Subchronic Toxicity : Apply this compound dermally at doses up to 2280 mg/kg/day for 10 days. Assess skin irritation (erythema, edema) and systemic effects. The no-observed-adverse-effect level (NOAEL) for systemic toxicity is 2280 mg/kg .
Advanced Research Questions
Q. What analytical techniques are optimal for resolving contradictory data on this compound’s metabolic fate?
- Methodology :
- Metabolite Identification : Use paper chromatography with n-butanol-water-diethylamine (100:20:1) to separate polar metabolites. Confirm structures via nuclear magnetic resonance (NMR) and MS. Conjugated metabolites (e.g., glucuronides) require hydrolysis under reflux before extraction .
- Quantitative Analysis : Isotopic labeling (e.g., ¹⁴C) tracks urinary excretion and tissue distribution. Compare recovery rates across studies to resolve discrepancies in metabolic efficiency .
Q. How does this compound’s log P and solubility influence its pharmacokinetic modeling?
- Methodology :
- Partition Coefficient : Calculate log P (3.83) via OECD Test Guideline 116. This predicts moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility (0.478 mg/L PNEC for freshwater) .
- In Silico Modeling : Use tools like GastroPlus® to simulate absorption, accounting for solubility-limited bioavailability. Validate with in vivo plasma concentration-time profiles .
Q. What experimental designs address the compound’s environmental persistence and bioaccumulation potential?
- Methodology :
- Biodegradation Assays : Conduct OECD 301 tests in freshwater to assess ready biodegradability. Low mobility (soil Koc = 2.08) and bioaccumulation (BCF <225) indicate minimal environmental risk .
- Aquatic Toxicity : Test Daphnia magna (96-hr LL50 >100 mg/L) and Oncorhynchus mykiss (NOEC >2.22 mg/L) to establish safe exposure thresholds .
Data Contradiction Analysis
Q. Why do studies report divergent NOAEL values for dermal toxicity?
- Resolution :
- Dose-Dependent Irritation : At 2800 mg/kg, fissuring and necrosis occur, but systemic toxicity is absent. Lower doses (e.g., 400 mg/kg) show reversible erythema. NOAEL discrepancies arise from endpoint definitions (systemic vs. local effects) .
- Species Variability : Differences in rat vs. rabbit skin permeability and metabolic rates may explain inter-study variability .
Methodological Tables
| Parameter | Value | Reference |
|---|---|---|
| Log P (Octanol-Water) | 3.83 | |
| Aquatic PNEC (Freshwater) | 0.478 mg/L | |
| Subchronic Dermal NOAEL | 2280 mg/kg/day | |
| Urinary Recovery (24h) | 45% (rat model) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
